2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including furan, oxazole, sulfonyl, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-furyl ketone, with an amide and a sulfonyl chloride under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced by reacting the oxazole intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the acetamide group: The final step involves the reaction of the sulfonylated oxazole with 2-methoxyphenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Sulfide derivatives.
Substitution: Compounds with modified acetamide groups.
Scientific Research Applications
2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavoring and fragrance industries.
Furfural: A furan derivative used in the production of resins and as a solvent.
Uniqueness
2-({2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O6S2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20N2O6S2/c1-15-9-11-16(12-10-15)33(27,28)22-23(31-21(25-22)19-8-5-13-30-19)32-14-20(26)24-17-6-3-4-7-18(17)29-2/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
NLQKHFSEGKYDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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